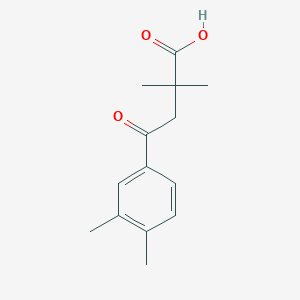

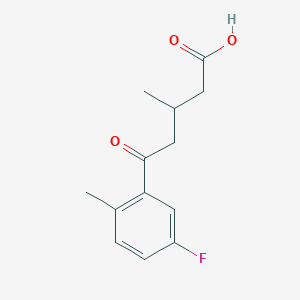

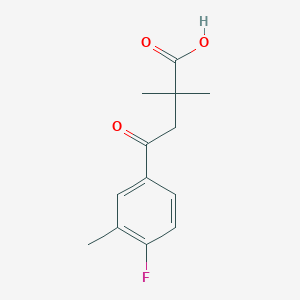

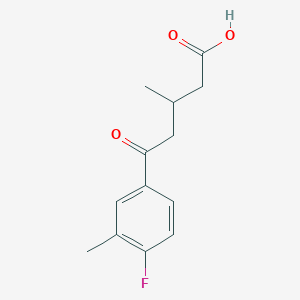

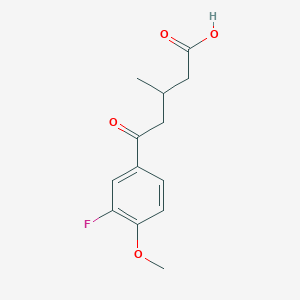

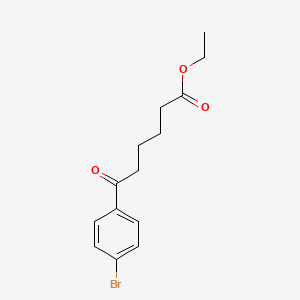

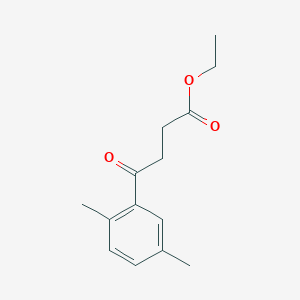

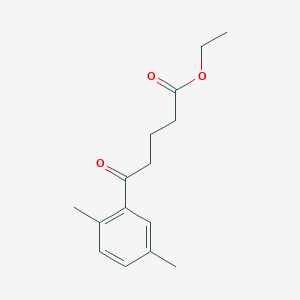

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties1.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux1. However, the exact synthesis process for Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate is not explicitly provided in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a molecular formula of C11H14O2S2.Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may react with strong reducing agents such as hydrides to give highly toxic and flammable gases3.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds such as Ethyl (4-methylthiophenyl)acetate have a melting point of 30-32°C, a boiling point of 302°C, a density of 1.11, and a flash point of 136°C2.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Intermediate in Antiobesity Agent Synthesis : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, is synthesized as an intermediate for the antiobesity agent rimonabant. This synthesis involves enamination and condensation steps (Hao Zhi-hui, 2007).

Enantioselective Hydrogenation in Ionic Liquids : Research demonstrates the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, in ionic liquid systems. This process utilizes chiral catalysts and achieves high asymmetric induction, indicating potential applications in stereochemistry and pharmaceutical synthesis (E. V. Starodubtseva et al., 2004).

Asymmetric Synthesis of Esters : Asymmetric aldol reactions have been used to synthesize Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, showcasing the potential for producing specific stereoisomers of similar compounds for pharmaceutical applications (Wang Jin-ji, 2014).

Biotechnological and Pharmaceutical Applications

Bioreduction Process Optimization : Research on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate, a compound related to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, has been conducted to optimize the production of high-quality pharmaceutical intermediates. This involves designing pH profiles in bioreactors to enhance the product quality (Junghui Chen et al., 2002).

Enzyme-catalyzed Asymmetric Synthesis : The enzyme-catalyzed asymmetric synthesis of optically active ethyl 4-phenyl-4-hydroxybutyrate, structurally similar to Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate, highlights the potential of microbial cells in producing optically active pharmaceutical intermediates (Shiwen Xia et al., 2013).

Safety And Hazards

The safety and hazards of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds may be highly toxic, may be fatal if inhaled, ingested or absorbed through skin, and may cause severe burns to skin and eyes3.

Zukünftige Richtungen

The future directions for the study of Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate are not explicitly mentioned in the literature. However, related compounds have shown promising neuroprotective and anti-inflammatory properties, indicating potential for further research in this area1.

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-3-16-13(15)9-8-12(14)10-4-6-11(17-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCJYTUKLNFVHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645598 |

Source

|

| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-methylthiophenyl)-4-oxobutyrate | |

CAS RN |

7028-70-8 |

Source

|

| Record name | Ethyl 4-[4-(methylsulfanyl)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.